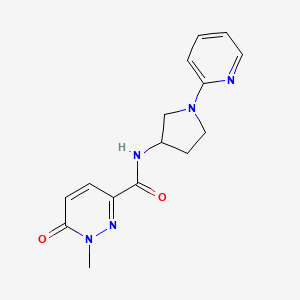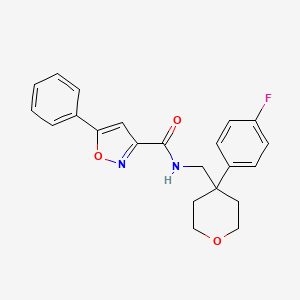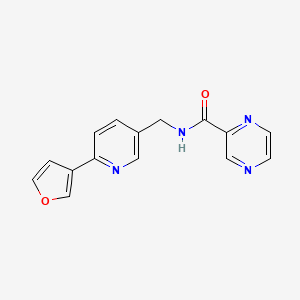
N-(2,3-dimethylphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a piperazine ring linked to both a dimethylphenyl group and a methylpyrimidinyl group, allows it to interact with biological targets in specific ways, making it a candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Dimethylphenyl Group: This step involves the nucleophilic substitution reaction where the piperazine ring is reacted with 2,3-dimethylphenyl halide in the presence of a base such as potassium carbonate.
Formation of the Pyrimidinyl Group: The pyrimidinyl group can be introduced through a condensation reaction between a suitable pyrimidine derivative and the piperazine intermediate.
Carboxamide Formation: Finally, the carboxamide group is introduced by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl and pyrimidinyl rings, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Amines or other reduced forms of the carboxamide group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting central nervous system disorders due to its piperazine core.
Pharmacology: The compound can be used to study receptor-ligand interactions, especially in the context of neurotransmitter systems.
Materials Science: Its unique structure may allow it to be used in the development of novel materials with specific electronic or optical properties.
Biology: It can serve as a tool compound in biochemical assays to investigate cellular pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide would depend on its specific biological target. Generally, compounds with a piperazine core can interact with various receptors, such as serotonin or dopamine receptors, modulating their activity. The dimethylphenyl and methylpyrimidinyl groups can enhance binding affinity and selectivity towards specific receptor subtypes, influencing downstream signaling pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)piperazine-1-carboxamide: Lacks the pyrimidinyl group, potentially altering its pharmacological profile.
4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide: Lacks the dimethylphenyl group, which may affect its receptor binding properties.
N-(2,3-dimethylphenyl)-4-(pyrimidin-4-yl)piperazine-1-carboxamide: Similar but without the methyl group on the pyrimidine ring, which could influence its chemical reactivity and biological activity.
Uniqueness
N-(2,3-dimethylphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide is unique due to the presence of both the dimethylphenyl and methylpyrimidinyl groups, which can confer distinct chemical and biological properties. This dual substitution pattern can enhance its potential as a versatile compound in various research applications, offering a balance of stability, reactivity, and specificity.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-13-5-4-6-16(15(13)3)21-18(24)23-9-7-22(8-10-23)17-14(2)11-19-12-20-17/h4-6,11-12H,7-10H2,1-3H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETXOVBLONBXRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)C3=NC=NC=C3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4-methylphenyl)-N-[(4-phenylpiperidino)carbonyl]methanesulfonamide](/img/structure/B2358078.png)

![N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide](/img/structure/B2358080.png)
![N-[(3-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2358081.png)
![2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid](/img/structure/B2358082.png)
![4-methyl-3-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2358083.png)


![3-Phenyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2358087.png)
